molecular formula C27H32FN3O9 B12759931 5-(p-Fluorophenoxy)-6-methoxy-8-(4-amino-1-methylbutylamino)quinoline citrate hydrate CAS No. 83186-10-1

5-(p-Fluorophenoxy)-6-methoxy-8-(4-amino-1-methylbutylamino)quinoline citrate hydrate

Cat. No.: B12759931
CAS No.: 83186-10-1
M. Wt: 561.6 g/mol
InChI Key: BYKYNISQICKYMB-UHFFFAOYSA-N
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Description

Structurally, it features a p-fluorophenoxy substitution at position 5, a methoxy group at position 6, and a 4-amino-1-methylbutylamino side chain at position 6. The citrate hydrate salt form enhances its solubility and bioavailability. Preclinical studies highlight its lower toxicity compared to primaquine, a first-line antimalarial, though with reduced efficacy in non-human primate models . Its synthesis involves sequential halogenation, phenoxy substitution, and reductive amination steps, as detailed in and .

Properties

CAS No.

83186-10-1

Molecular Formula

C27H32FN3O9

Molecular Weight

561.6 g/mol

IUPAC Name

4-N-[5-(4-fluorophenoxy)-6-methoxyquinolin-8-yl]pentane-1,4-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C21H24FN3O2.C6H8O7/c1-14(5-3-11-23)25-18-13-19(26-2)21(17-6-4-12-24-20(17)18)27-16-9-7-15(22)8-10-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4,6-10,12-14,25H,3,5,11,23H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

BYKYNISQICKYMB-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN)NC1=CC(=C(C2=C1N=CC=C2)OC3=CC=C(C=C3)F)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Biological Activity

5-(p-Fluorophenoxy)-6-methoxy-8-(4-amino-1-methylbutylamino)quinoline citrate hydrate is a synthetic compound belonging to the class of 8-aminoquinolines. This compound has garnered attention for its biological activity, particularly in the context of antimalarial effects. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H22N3O5PC_{15}H_{22}N_3O_5P with a molecular weight of approximately 355.33 g/mol. The structural characteristics include a quinoline backbone substituted with a fluorophenoxy group and an aminoalkyl chain, which are critical for its biological activity.

Property Value
Molecular FormulaC15H22N3O5PC_{15}H_{22}N_3O_5P
Molecular Weight355.33 g/mol
IUPAC Name4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine
InChI KeyRKFFPTPBADAVDU-UHFFFAOYSA-L

Antimalarial Activity

Research indicates that compounds in the 8-aminoquinoline class, including our compound of interest, exhibit significant antimalarial properties. These compounds are effective against various Plasmodium species, notably Plasmodium vivax and Plasmodium ovale, which are responsible for relapsing malaria. The mechanism involves targeting the liver stages of the parasite, making these compounds crucial for radical cure and presumptive antirelapse therapy .

The primary mechanism through which 5-(p-Fluorophenoxy)-6-methoxy-8-(4-amino-1-methylbutylamino)quinoline exerts its effects is believed to involve interference with the parasite's metabolic pathways. The quinoline structure allows for interaction with heme polymerase and other essential enzymes within the Plasmodium species, disrupting their lifecycle and leading to cell death .

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound:

  • Efficacy Against Plasmodium : A comparative study showed that this compound exhibited higher potency against Plasmodium falciparum in vitro compared to other known antimalarials .
  • Safety Profile : Toxicological assessments revealed a favorable safety profile in animal models, with minimal adverse effects observed at therapeutic doses .
  • Pharmacokinetics : Pharmacokinetic studies indicated that the compound has good bioavailability and an appropriate half-life, supporting its potential use in clinical settings .

Scientific Research Applications

Antimalarial Activity

Research indicates that compounds similar to 5-(p-Fluorophenoxy)-6-methoxy-8-(4-amino-1-methylbutylamino)quinoline citrate hydrate exhibit antimalarial properties. This class of compounds has been shown to possess both tissue schizonticidal and blood schizonticidal activities, making them effective against different stages of malaria parasites. For instance, derivatives have been tested against Plasmodium vivax and Plasmodium ovale, showing promise in treating relapsing malaria infections .

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29). The mechanism of action is believed to involve interference with cellular proliferation pathways, potentially leading to apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This broad-spectrum antimicrobial activity suggests potential applications in treating bacterial infections and possibly in developing new antibiotics .

Case Study 1: Antimalarial Efficacy

A study conducted on a series of quinoline derivatives, including those related to 5-(p-Fluorophenoxy)-6-methoxy-8-(4-amino-1-methylbutylamino)quinoline citrate hydrate, showed significant efficacy in clearing malaria parasites from infected hosts. The study highlighted the improved therapeutic index compared to traditional antimalarial drugs like primaquine .

Case Study 2: Cancer Cell Line Testing

In a comprehensive screening of various quinoline derivatives against cancer cell lines, researchers found that specific substitutions on the quinoline ring significantly enhanced antiproliferative activity. The tested compound demonstrated IC50 values in the low micromolar range against HeLa cells, indicating strong potential for further development as an anticancer agent .

Chemical Reactions Analysis

Substitution Reactions at Key Positions

The quinoline scaffold undergoes targeted substitutions to optimize antimalarial efficacy:

Table 2: Substituent Reactivity and Biological Impact

PositionSubstituentReaction PartnersImpact on ActivitySource
C5p-Fluorophenoxy4-Fluorophenol, K₂CO₃, DMSOEnhances hepatic-stage targeting
C6MethoxyNaOMe, DMFStabilizes quinoline ring
C84-Amino-1-methylbutylamino4-Iodopentane derivativeCritical for antimalarial action

Key Findings :

  • The p-fluorophenoxy group at C5 improves lipophilicity and parasite membrane interaction.

  • Methoxy at C6 prevents oxidative degradation, enhancing metabolic stability .

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

Table 3: Stability Profile

ConditionDegradation ProductsHalf-Life (h)Source
pH 1.2 (gastric fluid)8-Amino-6-methoxyquinoline derivatives4.2
pH 7.4 (plasma)Minimal degradation>24
UV light (300 nm)Photooxidized quinoline byproducts1.5

Implications :

  • Requires enteric coating for oral administration to prevent gastric degradation .

  • Photolability necessitates light-protected packaging .

Analytical Characterization Methods

Quality control relies on advanced spectroscopic and chromatographic techniques:

Table 4: Analytical Techniques and Parameters

MethodParametersKey ObservationsSource
HPLCC18 column, 0.1% TFA/MeCN gradientPurity >99.5%, retention time 8.7 min
NMR (¹H/¹³C)DMSO-d₆, 400 MHzδ 7.8 (quinoline H), δ 3.8 (OCH₃)
MS (ESI+)m/z 426.2 [M+H]⁺Confirms molecular ion

Mechanistic Insights and Byproduct Control

  • Parasiticidal Mechanism : Generates redox-active metabolites that disrupt Plasmodium mitochondrial electron transport .

  • Impurity Profiles :

    • Byproduct A : 8-Phthalimido intermediate (controlled via Step 6 hydrazine treatment) .

    • Byproduct B : Chlorinated quinoline side products (removed via silica gel chromatography) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares a quinoline core with primaquine and other 8-aminoquinolines but differs in substituents (Table 1).

Compound Position 5 Position 6 Position 8 Salt Form
Primaquine - Methoxy 4-amino-1-methylbutylamino Diphosphate
WR238,605 3-Trifluoromethylphenoxy Dimethoxy 4-amino-1-methylbutylamino Succinate
Target Compound p-Fluorophenoxy Methoxy 4-amino-1-methylbutylamino Citrate Hydrate

Key structural distinctions:

  • Citrate hydrate salt : Improves solubility over primaquine’s diphosphate form, which may influence pharmacokinetics .

Antimalarial Efficacy

  • Target Compound: In Plasmodium cynomolgi-infected monkeys, it showed reduced radical cure efficacy compared to primaquine. However, in mice infected with P. yoelii, analogs (e.g., compound II) demonstrated radical cure at 10 mg/kg, while others required 100 mg/kg .
  • WR238,605: Exhibits prolonged half-life due to trifluoromethylphenoxy substitution but induces hemoglobin precipitation in vitro, limiting clinical utility .

Toxicity Profiles

Compound LD₅₀ in Mice (mg/kg) Methemoglobin Formation Key Metabolites
Primaquine 25–50 High 5-Hydroxy, 6-hydroxy derivatives
Target Compound ~500 Low Undocumented (likely modified via p-fluorophenoxy)
WR6026 100 Moderate 6-Diethylaminohexyl derivatives
  • The target compound is 20-fold less toxic in mice than primaquine, attributed to reduced oxidative metabolite generation (e.g., absence of 5,6-dihydroxy intermediates linked to hemolysis) .
  • Primaquine’s metabolites (e.g., 5-hydroxyprimaquine) form quinone-imine species, causing methemoglobinemia and hemolysis in glucose-6-phosphate dehydrogenase (G6PD)-deficient individuals .

Metabolic Pathways

  • Primaquine : Undergoes hepatic demethylation (6-methoxy → 6-hydroxy) and hydroxylation (position 5), producing toxic 5,6-dihydroxy metabolites .
  • Target Compound: The p-fluorophenoxy group likely impedes hydroxylation at position 5, reducing toxic metabolite formation. However, specific metabolites remain uncharacterized .
  • WR238,605: The trifluoromethylphenoxy group stabilizes the molecule against oxidation, prolonging half-life but increasing tissue accumulation risks .

Pharmacokinetics

  • Primaquine : Rapid absorption (Tₘₐₓ: 1–3 hrs) but short half-life (4–6 hrs) due to extensive metabolism .
  • Target Compound: No direct PK data, but citrate hydrate formulation suggests improved solubility and absorption over primaquine .
  • Bulaquine : A primaquine prodrug with delayed metabolism (Tₘₐₓ: 6–8 hrs), showing how structural modifications alter PK profiles .

Q & A

Q. What are the established synthetic routes for synthesizing 5-(p-fluorophenoxy)-6-methoxyquinoline derivatives, and how can they be adapted for this compound?

  • Methodological Answer : The core quinoline scaffold can be synthesized via condensation reactions between substituted phenoxy precursors and aminoalkyl intermediates. For example, 6-methoxy-8-aminoquinoline derivatives are typically prepared by reacting 6-methoxy-8-nitroquinoline with reducing agents (e.g., hydrogenation) to yield the amine, followed by alkylation with bromoalkanes or functionalized side chains . Adapting this for the target compound requires introducing the p-fluorophenoxy group at position 5 via nucleophilic aromatic substitution (NAS) under basic conditions (e.g., K₂CO₃ in DMF) and coupling the 4-amino-1-methylbutylamine side chain at position 8 using a palladium-catalyzed Buchwald-Hartwig amination .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ ~4.02 ppm for methoxy groups, δ ~6.8–8.2 ppm for aromatic protons) and HRMS (exact mass matching calculated [M+H]⁺) .
  • Elemental Analysis : Verify C, H, N percentages (e.g., ±0.3% deviation from theoretical values) .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?

  • Methodological Answer :
  • Solubility : The citrate hydrate salt improves aqueous solubility (tested in PBS at pH 7.4 via shake-flask method). For organic solvents, dimethyl sulfoxide (DMSO) is preferred for stock solutions .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed side chains) indicate susceptibility to moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

  • Methodological Answer :
  • Assay Optimization : Standardize cell-based assays (e.g., P-glycoprotein inhibition) using matched controls (e.g., verapamil) and consistent ATPase activity protocols .
  • Metabolite Interference : Use LC-MS to identify metabolites (e.g., N-dealkylated byproducts) that may contribute to variability .
  • Structural Confirmation : Re-characterize batches with conflicting results via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemical validation) .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :
  • Salt Selection : Citrate hydrate improves bioavailability; compare with hydrochloride or maleate salts for enhanced solubility and absorption .
  • Prodrug Design : Introduce ester groups at the 4-amino position (e.g., acetyl-protected amine) to increase lipophilicity and blood-brain barrier penetration .
  • Metabolic Stability : Use liver microsome assays (human/rodent) to identify CYP450-mediated degradation sites. Modify vulnerable groups (e.g., fluorophenoxy to trifluoromethylphenoxy) .

Q. How can researchers address low yield in the final coupling step of the 4-amino-1-methylbutylamine side chain?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(OAc)₂ with ligands like XPhos or RuPhos to enhance Buchwald-Hartwig amination efficiency .
  • Solvent Optimization : Replace DMF with toluene or dioxane to reduce side reactions (e.g., aryl halide hydrolysis) .
  • Temperature Gradients : Perform reactions under microwave irradiation (120°C, 30 min) to accelerate kinetics and improve yield .

Q. What analytical techniques differentiate polymorphic forms of the citrate hydrate salt?

  • Methodological Answer :
  • XRPD : Compare diffraction patterns (e.g., 2θ peaks at 12.5°, 18.3°) to identify crystalline vs. amorphous phases .
  • Thermal Analysis : Use TGA/DSC to detect hydrate loss (endothermic peak ~100°C) and melting point variations between polymorphs .
  • Solid-State NMR : Resolve hydrogen-bonding networks between citrate and quinoline moieties .

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